N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide

Medicinal chemistry Scaffold design Pharmacophore hybridization

This compound uniquely combines quinoxaline-2-carboxamide and benzimidazole pharmacophores via a rigid trans-1,4-cyclohexylmethyl linker, creating a defined 3D geometry absent from generic N-phenyl/N-benzyl analogs. The N-substituent dominates potency (128-fold MIC range in published antimycobacterial series). With dual hinge-binding capacity and a negative GIRK2 counter-screen data point, it is an ideal starting point for kinase inhibitor discovery, antimycobacterial SAR expansion beyond published series, and computational bivalent ligand design studies. Procurement must specify trans stereochemistry.

Molecular Formula C23H23N5O
Molecular Weight 385.471
CAS No. 1207054-58-7
Cat. No. B2922409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide
CAS1207054-58-7
Molecular FormulaC23H23N5O
Molecular Weight385.471
Structural Identifiers
SMILESC1CC(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H23N5O/c29-23(21-14-24-17-5-1-2-6-18(17)26-21)25-13-15-9-11-16(12-10-15)22-27-19-7-3-4-8-20(19)28-22/h1-8,14-16H,9-13H2,(H,25,29)(H,27,28)
InChIKeyUAQQKRZFWJYKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide (CAS 1207054-58-7): Structural Identity and Procurement Baseline


N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide (CAS 1207054-58-7, MW 385.5 g/mol, C₂₃H₂₃N₅O) is a synthetic small molecule that integrates three distinct pharmacophoric elements within a single scaffold: a quinoxaline-2-carboxamide core, a 1H-benzo[d]imidazole moiety, and a trans-1,4-cyclohexyl methyl linker bridging the two heterocyclic systems [1]. The compound appears in patent literature within broad genus claims covering heterocyclic derivatives as potential kinase inhibitors and pharmaceutical compositions [2]. The quinoxaline-2-carboxamide substructure is a recognized privileged scaffold in medicinal chemistry, serving as a bioisostere of quinazoline, indole, and benzimidazole, with marketed drugs including erdafitinib (FGFR inhibitor) and varenicline bearing this core [3]. However, no peer-reviewed publications specifically characterizing the biological activity of this exact compound were identified in PubMed, BindingDB, ChEMBL, or PubChem BioAssay beyond a single screening result.

Why In-Class Quinoxaline-2-Carboxamides Cannot Substitute for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide in Research Procurement


Generic substitution within the quinoxaline-2-carboxamide class is structurally indefensible for this compound because its N-substituent—a 4-(1H-benzo[d]imidazol-2-yl)cyclohexyl methyl group—is structurally unprecedented among characterized quinoxaline-2-carboxamide series. The published SAR literature on N-substituted quinoxaline-2-carboxamides has focused exclusively on N-phenyl and N-benzyl derivatives [1]. In that study, antimycobacterial MIC values against M. tuberculosis H37Ra spanned a 128-fold range (3.91–500 µg/mL) solely depending on the nature of the N-substituent, demonstrating that the amide substituent is the dominant driver of biological activity, not merely a passive structural element. The target compound introduces a benzimidazole pharmacophore—itself a known kinase-binding and DNA-interactive motif—at a distance defined by a conformationally constrained cyclohexyl linker, creating a three-dimensional pharmacophoric geometry that no generic N-phenyl or N-benzyl quinoxaline-2-carboxamide can replicate. Procurement of a simpler analog would fundamentally alter the hydrogen-bonding capacity, molecular shape, and target engagement profile relative to this specific chemotype.

Quantitative Differentiation Evidence for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide Versus Closest Structural Analogs


Structural Uniqueness: Three-Pharmacophore Architecture Versus Monofunctional Quinoxaline-2-Carboxamide Comparators

The target compound is the only entry in PubChem (CID 45504000) that combines a quinoxaline-2-carboxamide warhead with a 1H-benzo[d]imidazol-2-yl moiety connected via a trans-1,4-cyclohexyl methyl linker [1]. In contrast, the most extensively characterized quinoxaline-2-carboxamide series in the primary literature—the N-phenyl and N-benzyl derivatives reported by Křepelka et al. (2021)—contain only a single aromatic heterocycle (quinoxaline) with simple aryl or benzyl N-substituents [2]. The target compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors versus 3–4 acceptors and 1 donor for the simpler N-benzyl series. The molecular weight (385.5 Da) is approximately 80–120 Da larger than the N-benzyl compounds (MW range ~263–305 Da) [1]. This structural differentiation is not incremental; it represents a discrete chemotype with a fundamentally different pharmacophoric arrangement.

Medicinal chemistry Scaffold design Pharmacophore hybridization

GIRK2 Channel Activity Screening: Negative Result Provides Target Selectivity Filter

In the only publicly available bioassay data for this compound (PubChem AID 1259325), N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide was tested as a potential activator of G protein-gated inwardly-rectifying potassium channels containing the GIRK2 (KCNJ6) subunit, using a fluorescence-based screening assay with methyl-2,4-pentanediol (MPD) for partial channel activation [1]. The compound was scored as 'Inactive' in this assay [1]. While this is a negative result, it provides a selectivity filter: the compound does not promiscuously activate GIRK2-containing potassium channels, distinguishing it from known GIRK channel modulators such as ML297 and GAT1508 which show EC₅₀ values in the submicromolar to low micromolar range in comparable assays [2]. This negative data point, although limited, is the only direct experimental evidence available that can guide target de-prioritization in ion channel-focused screening campaigns.

Ion channel pharmacology GIRK2 Selectivity screening

N-Substituent-Dependent Antimycobacterial Activity: Class-Level Evidence for Substitution-Driven Potency Differentiation

Although the target compound itself has no reported antimycobacterial MIC data, the published SAR series by Křepelka et al. (2021) provides rigorous evidence that N-substitution on the quinoxaline-2-carboxamide scaffold is the dominant determinant of in vitro potency against M. tuberculosis H37Ra [1]. Across 29 N-substituted analogs, MIC values ranged from 3.91 to 500 µg/mL—a 128-fold potency window governed entirely by the N-substituent identity [1]. The most active compounds (MIC 3.91–7.8125 µg/mL) all featured N-benzyl substitution with electron-withdrawing or naphthyl groups, while N-phenyl analogs were generally less potent [1]. The target compound's unique N-substituent—incorporating a benzimidazole with demonstrated antibacterial potential in its own right [2]—places it in a structurally distinct region of SAR space not sampled by the published series. This class-level inference supports the hypothesis that the target compound would exhibit quantitatively distinct antimycobacterial potency compared to any published N-phenyl or N-benzyl comparator.

Antimycobacterial Tuberculosis Structure-activity relationship

Conformational Restriction via Cyclohexyl Linker: Differentiating Feature Versus Flexible Alkyl-Linked Benzimidazole-Quinoxaline Hybrids

The trans-1,4-cyclohexyl methyl linker in the target compound imposes conformational restriction between the quinoxaline-2-carboxamide and benzimidazole moieties, forcing a defined distance and angular relationship between the two heterocycles [1]. This contrasts with the closest commercially cataloged structural analogs—such as N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide, N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide, and N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide—all of which share the benzimidazole-cyclohexyl-methyl core but replace the quinoxaline-2-carboxamide with smaller or monocyclic acyl groups [2]. The quinoxaline-2-carboxamide group contributes an additional aromatic ring system with two hydrogen bond acceptors (the quinoxaline N1 and the carboxamide carbonyl), creating a distinct electrostatic surface and π-stacking capacity not present in the cyclopropane, propionyl, or nicotinoyl analogs [1]. The XLogP3 value of 3.6 for the target compound is higher than the estimated values for the smaller amide analogs (~2.0–3.0), indicating increased lipophilicity that may affect membrane permeability and non-specific protein binding [1].

Conformational analysis Linker design Ligand efficiency

Recommended Research Application Scenarios for N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide (CAS 1207054-58-7)


Kinase Inhibitor Fragment- and Lead-Generation Screening Libraries

The compound's dual heterocyclic architecture—combining a quinoxaline (a known kinase inhibitor scaffold, as in erdafitinib) with a benzimidazole (a classic kinase hinge-binding motif)—positions it as a candidate for inclusion in kinase-focused screening libraries. The conformational restriction imposed by the trans-1,4-cyclohexyl linker creates a defined spatial relationship between putative hinge-binding and affinity-conferring elements, a design principle validated in numerous type II and type III kinase inhibitor chemotypes [1]. The absence of GIRK2 channel activity (Section 3, Evidence Item 2) provides an initial counter-screening data point for programs concerned with cardiac ion channel off-target effects. Researchers should note that no kinase inhibition data exist for this specific compound, and its inclusion should be as a structurally novel starting point requiring full biochemical profiling.

Antimycobacterial Structure-Activity Relationship Expansion

Given that N-substituted quinoxaline-2-carboxamides have demonstrated MIC values as low as 3.91 µg/mL against M. tuberculosis H37Ra [2], and that benzimidazole derivatives independently show antimycobacterial activity [3], this compound represents a structurally unexplored hybridization of both pharmacophores. It is specifically suited for research groups seeking to expand SAR beyond the published N-phenyl and N-benzyl quinoxaline-2-carboxamide series, where the N-substituent was shown to be the dominant potency determinant (128-fold MIC range). The compound should be evaluated in microdilution assays against M. tuberculosis H37Ra (and potentially drug-resistant strains) with rifampicin and isoniazid as positive controls, using the protocols established in [2].

Chemical Biology Tool Compound for Target Deconvolution Studies

The compound's hybrid structure makes it suitable for chemical proteomics and target identification studies (e.g., affinity chromatography, thermal proteome profiling, or photoaffinity labeling) aimed at identifying protein targets that simultaneously recognize quinoxaline and benzimidazole pharmacophores. The cyclohexyl linker provides a chemically stable spacer suitable for derivatization with affinity tags or photo-crosslinking groups without abolishing the core pharmacophoric geometry. The negative GIRK2 screening result (Section 3, Evidence Item 2) removes one potential confounding target from interpretation of proteomics hits. Procurement should specify trans stereochemistry at the cyclohexyl ring to maintain the intended molecular shape.

Computational Docking and Pharmacophore Modeling Studies

With its three-dimensional architecture defined by the rigid cyclohexyl spacer, this compound serves as a useful test case for computational studies comparing flexible versus conformationally constrained linkers in bivalent ligand design. The XLogP3 of 3.6 and molecular weight of 385.5 Da place it within lead-like chemical space, making it appropriate for virtual screening validation studies [1]. Researchers can use the compound's PubChem-deposited 3D conformer data (CID 45504000) to generate pharmacophore hypotheses and compare docking poses against co-crystallized ligands of quinoxaline- or benzimidazole-containing drug targets, including FGFR, VEGFR, and PARP enzymes.

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